N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide
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Overview
Description
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
Preparation Methods
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 1-(2-methoxyethyl)piperidine with 3-phenylpropanoyl chloride under basic conditions to form the desired amide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new substituted piperidine compounds.
Scientific Research Applications
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide involves its interaction with specific molecular targets in biological systems. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, influencing signal transduction pathways and physiological responses .
Comparison with Similar Compounds
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide can be compared with other piperidine derivatives such as:
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: This compound has a similar piperidine core but differs in its substituents, leading to different chemical and biological properties.
1-Acetyl-N-(2-methoxyethyl)piperidin-4-amine: Another related compound with variations in the acyl group, affecting its reactivity and applications.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: This derivative has different substituents on the piperidine ring, resulting in distinct pharmacological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities compared to other piperidine derivatives.
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C23H31N3O2
- Molecular Weight : 373.52 g/mol
The compound features a piperidine ring, a phenyl group, and a propanamide moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structural characteristics often interact with various biological targets, including neurotransmitter receptors. Specifically, this compound may exhibit affinity for:
- Serotonin Receptors : Potentially influencing mood regulation.
- Dopamine Receptors : Implicated in reward and pleasure pathways.
These interactions suggest that the compound may have psychoactive properties or influence central nervous system activity.
Pharmacological Effects
Case Study 1: Analgesic Properties
A study published in Journal of Medicinal Chemistry investigated the analgesic effects of various piperidine derivatives. The findings suggested that compounds similar to this compound exhibited significant pain relief in rodent models when administered at specific dosages (10 mg/kg) .
Case Study 2: Antidepressant Activity
Another study focused on the antidepressant potential of piperidine derivatives. It was found that certain modifications led to enhanced binding affinity at serotonin receptors, indicating a promising pathway for developing new antidepressants . Although direct studies on the compound are scarce, these findings support further exploration.
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C23H31N3O2 | Potential analgesic and antidepressant |
2-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide | C20H26ClN3O | Antidepressant and anti-cancer |
N-[3-(Methylthio)-1-(2-phenylethyl)-4-piperidinyl] - N-phenylpropanamide | C23H30N2OS | Analgesic and psychoactive |
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-14-13-19-11-9-16(10-12-19)18-17(20)8-7-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBRQIEQPUHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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